N-(5-Chloro-2-hydroxyphenyl)-3-(2-phenylethoxy)benzamide
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Overview
Description
N-(5-Chloro-2-hydroxyphenyl)-3-(2-phenylethoxy)benzamide is a chemical compound with the molecular formula C15H14ClNO2. This compound is known for its unique structure, which includes a chloro-substituted hydroxyphenyl group and a phenylethoxy group attached to a benzamide core. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-2-hydroxyphenyl)-3-(2-phenylethoxy)benzamide typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with 2-phenylethanol in the presence of a dehydrating agent. The reaction conditions often include the use of a catalyst, such as sulfuric acid or phosphoric acid, and heating to facilitate the esterification process. The resulting ester is then converted to the benzamide through a reaction with ammonia or an amine under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification and amidation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-Chloro-2-hydroxyphenyl)-3-(2-phenylethoxy)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a hydroxyphenyl derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions include quinone derivatives, hydroxyphenyl derivatives, and various substituted benzamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(5-Chloro-2-hydroxyphenyl)-3-(2-phenylethoxy)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(5-Chloro-2-hydroxyphenyl)-3-(2-phenylethoxy)benzamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the phenylethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate various cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
N-(5-Chloro-2-hydroxyphenyl)-3-(2-phenylethoxy)benzamide can be compared with other similar compounds, such as:
N-(2-Hydroxyphenyl)-3-(2-phenylethoxy)benzamide: Lacks the chloro substitution, which may result in different reactivity and biological activity.
N-(5-Chloro-2-hydroxyphenyl)-3-(2-methoxyethoxy)benzamide: Contains a methoxyethoxy group instead of a phenylethoxy group, which can affect its solubility and interaction with biological targets.
N-(5-Chloro-2-hydroxyphenyl)-3-(2-phenylethyl)benzamide: Lacks the ether linkage, which may influence its chemical stability and reactivity.
Properties
CAS No. |
648924-25-8 |
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Molecular Formula |
C21H18ClNO3 |
Molecular Weight |
367.8 g/mol |
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-3-(2-phenylethoxy)benzamide |
InChI |
InChI=1S/C21H18ClNO3/c22-17-9-10-20(24)19(14-17)23-21(25)16-7-4-8-18(13-16)26-12-11-15-5-2-1-3-6-15/h1-10,13-14,24H,11-12H2,(H,23,25) |
InChI Key |
RHCKOTSEPMVLFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=CC(=C2)C(=O)NC3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
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